Cas no 104783-29-1 (1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI))
104783-29-1 structure
Product Name:1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI)
N.o CAS:104783-29-1
MF:C13H19ClN5O5
MW:360.773461580276
CID:193717
PubChem ID:135625316
Update Time:2025-04-19
1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- 1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI)
- 1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-di...
- CHPDG
- 7-(3-chloro-2-hydroxypropane)deoxyguanosine
- 7-(3-chloro-2-hydroxypropyl)-2'-deoxyguanosine
- DTXSID60909207
- 2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-9-ium-6-one
- 2-amino-7-(3-chloro-2-hydroxypropyl)-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-9-ium-6-one
- 7-(3-Chloro-2-hydroxypropyl)-9-(2-deoxypentofuranosyl)-6-hydroxy-2-imino-3,9-dihydro-2H-purin-7-ium
- 104783-29-1
- CID 128673
-
- Inchi: 1S/C13H18ClN5O5/c14-2-6(21)3-18-5-19(9-1-7(22)8(4-20)24-9)11-10(18)12(23)17-13(15)16-11/h5-9,20-22H,1-4H2,(H2-,15,16,17,23)/p+1/t6?,7-,8+,9+/m0/s1
- Chave InChI: ZZRJGNBCAVAWAM-GSLILNRNSA-O
- SMILES: ClCC(CN1C2C(NC(N)=NC=2[N+](=C1)[C@H]1C[C@@H]([C@@H](CO)O1)O)=O)O
Propriedades Computadas
- Massa Exacta: 360.10767
- Massa monoisotópica: 360.107
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 5
- Contagem de aceitadores de ligações de hidrogénio: 5
- Contagem de Átomos Pesados: 24
- Contagem de Ligações Rotativas: 5
- Complexidade: 523
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: _1.3
- Superfície polar topológica: 146Ų
Propriedades Experimentais
- Densidade: g/cm3
- Ponto de ebulição: °Cat760mmHg
- Ponto de Flash: °C
- PSA: 146.21
1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI) Literatura Relacionada
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
104783-29-1 (1H-Purinium,2-amino-7-(3-chloro-2-hydroxypropyl)-9-(2-deoxy-b-D-erythro-pentofuranosyl)-6,9-dihydro-6-oxo- (9CI)) Produtos relacionados
- 26578-09-6(L-Guanosine)
- 38819-10-2(9-β-D-Arabinofuranosylguanine)
- 197227-95-5(Guanosine-13C,15N2 Hydrate)
- 478511-34-1(Guanosine-5',5''-d2 Monohydrate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
Fornecedores recomendados
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
Reagente
上海帛亦医药科技有限公司
Membro Ouro
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Membro Ouro
CN Fornecedor
Reagente
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente